

Technical Monograph: p-Chloroacetophenone Oxime (CAS 1956-39-4)

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Compound of Interest

Compound Name:	1-(4-Chlorophenyl)ethanone oxime
CAS No.:	1956-39-4
Cat. No.:	B157419

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Content Type: Technical Monograph / Chemical Engineering Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Chemical Identity & Nomenclature Strategy

In the context of drug development and regulatory filing, precise nomenclature is the first line of defense against ambiguity. While commonly referred to as p-Chloroacetophenone oxime, this compound acts as a critical intermediate in the synthesis of chiral amines and acetanilides.

The following table consolidates the nomenclature used across global chemical inventories, essential for sourcing and regulatory documentation (e.g., REACH, TSCA).

Identifier Type	Designation	Context
Common Name	p-Chloroacetophenone oxime	General Laboratory Use
IUPAC Name	(1E)-N-[1-(4-chlorophenyl)ethylidene]hydroxylamine	Formal Chemical Structure
CAS Registry	1956-39-4	Global Standard
Synonym 1	1-(4-Chlorophenyl)ethanone oxime	Chemical Abstracts Service (CAS)
Synonym 2	4'-Chloroacetophenone oxime	Substituent Positioning
Synonym 3	Methyl 4-chlorophenyl ketoxime	Functional Group Analysis
Beilstein Ref	2208142	Organic Chemistry Database
MDL Number	MFCD00033237	Supplier Indexing

Physicochemical Profile

Understanding the physical state and solubility profile is critical for process scale-up, particularly when designing crystallization or extraction protocols.

Property	Value	Experimental Note
Molecular Formula	C ₈ H ₈ ClNO	-
Molecular Weight	169.61 g/mol	-
Appearance	White to off-white crystalline solid	Indicates high purity (>98%)
Melting Point	95.0 – 98.0 °C	Sharp range indicates pure isomer
Boiling Point	~275 °C (Predicted)	Decomposes before boiling at atm pressure
Solubility	Ethanol, Methanol, DMSO, Chloroform	Poor solubility in water (requires co-solvent)
pKa	~11.2 (Oxime OH)	Weakly acidic; deprotonates with strong base

Synthesis & Optimization: The Oximation Protocol

Core Directive: This protocol is designed for high-yield synthesis (>90%) with minimal side-product formation.

The Mechanism

The synthesis proceeds via the nucleophilic attack of hydroxylamine on the carbonyl carbon of p-chloroacetophenone. The reaction is pH-dependent; a pH of 4–5 is optimal to buffer the leaving group ability of water while maintaining the nucleophilicity of nitrogen.

Experimental Workflow (Self-Validating System)

Reagents:

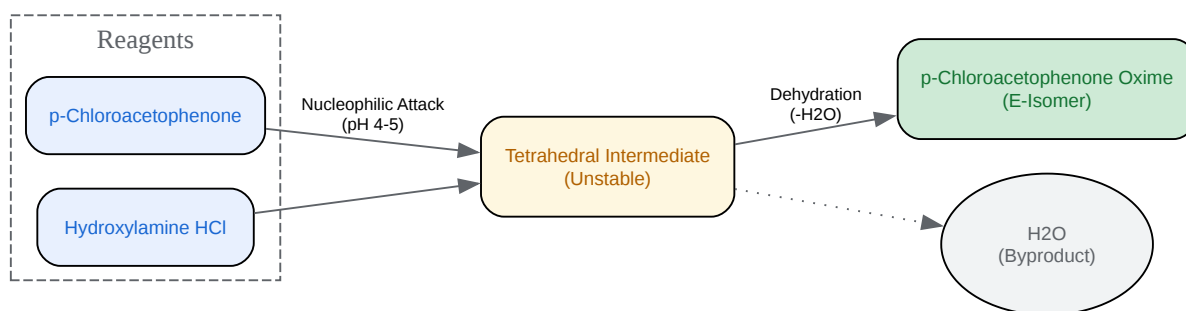
- p-Chloroacetophenone (1.0 eq)
- Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.2 eq)
- Sodium Acetate (NaOAc) (1.5 eq) or NaOH (controlled addition)

- Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Protocol:

- Solubilization: Dissolve p-chloroacetophenone in ethanol. The solution must be clear before proceeding to ensure homogenous kinetics.
- Buffering: Prepare an aqueous solution of $\text{NH}_2\text{OH}\cdot\text{HCl}$ and NaOAc. Why NaOAc? It acts as a buffer to neutralize the HCl released, preventing the protonation of the hydroxylamine nitrogen, which would render it non-nucleophilic.
- Reflux: Add the aqueous buffer to the ethanolic ketone solution. Heat to reflux (approx. 80°C) for 2–3 hours.
 - Validation Point: Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). Disappearance of the ketone spot ($R_f \sim 0.6$) confirms completion.
- Isolation: Cool the mixture to room temperature, then to 0°C . The oxime will precipitate as white crystals.
- Purification: If oiling occurs (common with impurities), recrystallize from ethanol/water.

Visualization: Synthesis Pathway



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Figure 1: Oximation pathway showing the condensation mechanism buffered by Sodium Acetate.

Reaction Engineering: The Beckmann Rearrangement

For drug development, the value of CAS 1956-39-4 lies in its transformation into amides via the Beckmann Rearrangement.[1] This reaction is stereospecific.

Stereochemical Control & Migratory Aptitude

The migration in the Beckmann rearrangement is anti-periplanar.[2]

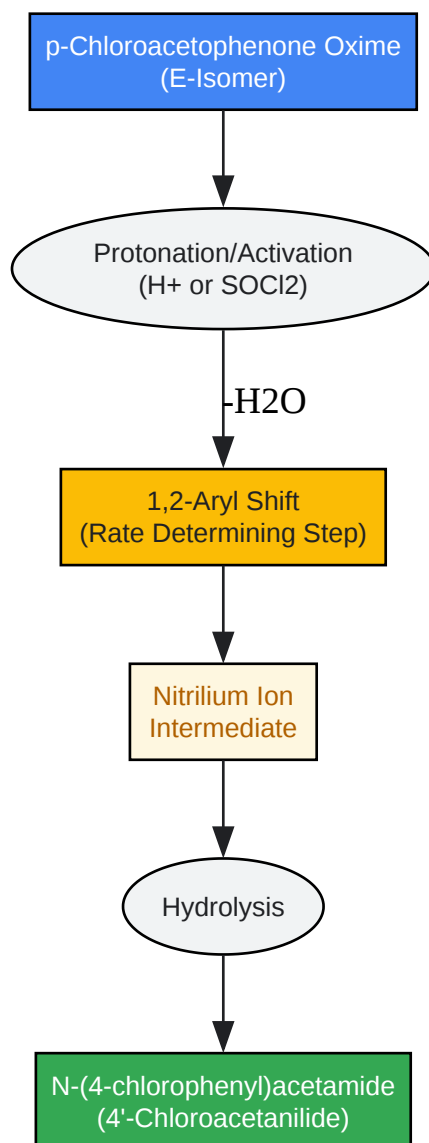
- **Stable Isomer:** The (E)-isomer of p-chloroacetophenone oxime is thermodynamically favored. In this configuration, the hydroxyl group is anti to the p-chlorophenyl ring.
- **Result:** The p-chlorophenyl group migrates to the nitrogen.
- **Product:** N-(4-chlorophenyl)acetamide (4'-Chloroacetanilide).

Note: If the (Z)-isomer were formed (sterically less favored), the methyl group would migrate, yielding 4-chloro-N-methylbenzamide.

Protocol: Acid-Catalyzed Rearrangement

- **Activation:** Dissolve the oxime in Polyphosphoric Acid (PPA) or Thionyl Chloride (SOCl₂). PPA is preferred for bench-scale safety.
- **Heating:** Heat to 100°C for 1 hour. The oxime hydroxyl group is converted to a leaving group, triggering the 1,2-shift of the aryl group.
- **Quenching:** Pour the reaction mixture over crushed ice. The amide precipitates immediately.
- **Validation:** The product should show a distinct amide carbonyl stretch in IR (~1660 cm⁻¹) and a shift in the NH proton in NMR.

Visualization: Beckmann Rearrangement Flow



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Figure 2: Mechanistic flow of the Beckmann Rearrangement converting the oxime to the acetanilide derivative.

Pharmaceutical & Research Applications

The utility of p-Chloroacetophenone oxime extends beyond simple organic synthesis.[1] It serves as a pharmacophore scaffold in the following areas:

- Chiral Amine Synthesis:

- Catalytic hydrogenation (e.g., Raney Ni, H₂) or hydride reduction (LiAlH₄) converts the oxime to 1-(4-chlorophenyl)ethanamine.
- This primary amine is a key building block for resolving agents and chiral ligands in asymmetric synthesis.
- Heterocycle Formation:
 - Reaction with acetylene derivatives or intramolecular cyclization of O-acyl oximes yields substituted oxazoles and isoquinolines, motifs common in kinase inhibitors.
- Agrochemical Precursors:
 - The 4-chloro substitution pattern is highly prevalent in biocides and fungicides. The oxime functionality allows for the introduction of complex nitrogen-containing side chains while maintaining the halogenated aromatic core.

References

- PubChem.p-Chloroacetophenone oxime (Compound CID 96172).[3] National Library of Medicine.[3] [\[Link\]](#)
- Organic Syntheses.Beckmann Rearrangement of Acetophenone Oxime. Org. Synth. 1931, 11, 54. [\[Link\]](#)
- EPA (United States Environmental Protection Agency).Ethanone, 1-(4-chlorophenyl)-, oxime Substance Details. [\[Link\]](#)[4]

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Sources

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- [2. Beckmann rearrangement - Wikipedia \[en.wikipedia.org\]](#)
- [3. p-Chloroacetophenone oxime | C8H8ClNO | CID 96172 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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